molecular formula C10H13ClFN B13253141 N-butyl-2-chloro-4-fluoroaniline

N-butyl-2-chloro-4-fluoroaniline

Cat. No.: B13253141
M. Wt: 201.67 g/mol
InChI Key: JOMAPPGSVWPIED-UHFFFAOYSA-N
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Description

N-Butyl-2-chloro-4-fluoroaniline ( 1152871-54-9) is a chemical compound with the molecular formula C₁₀H₁₃ClFN and a molecular weight of 201.67 g/mol . This substituted aniline features both chloro and fluoro substituents on the aromatic ring, a structure known to be valuable in advanced chemical synthesis. As a building block in medicinal and agrochemical research, this compound serves as a key intermediate. While specific published applications for this exact molecule are limited in the public domain, its structure is closely related to other halogenated anilines, such as 2-chloro-4-fluoroaniline and 4-chloro-2-fluoroaniline, which are well-established precursors in the synthesis of pharmaceuticals and agrochemicals . For instance, similar substituted anilines are used in the synthesis of active ingredients . Researchers may find it useful for developing new compounds or as a scaffold in drug discovery projects. The product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses. Please consult the Safety Data Sheet (SDS) for proper handling and storage guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

N-butyl-2-chloro-4-fluoroaniline

InChI

InChI=1S/C10H13ClFN/c1-2-3-6-13-10-5-4-8(12)7-9(10)11/h4-5,7,13H,2-3,6H2,1H3

InChI Key

JOMAPPGSVWPIED-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=C(C=C1)F)Cl

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of N Butyl 2 Chloro 4 Fluoroaniline

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The outcome of such reactions on N-butyl-2-chloro-4-fluoroaniline is governed by the cumulative effects of its substituents.

The N-butylamino group is a powerful activating group in electrophilic aromatic substitution. allen.in The nitrogen atom's lone pair of electrons can be delocalized into the benzene ring through resonance, significantly increasing the ring's nucleophilicity. lumenlearning.combyjus.com This makes the molecule much more reactive towards electrophiles than benzene itself. lumenlearning.com This electron-donating resonance effect is strongest at the positions ortho and para to the amino group, leading to a high preference for electrophilic attack at these sites. byjus.comfiveable.me Thus, the N-butylamino group is a strong ortho-, para-director.

The butyl group attached to the nitrogen atom further enhances the activating effect through a positive inductive effect (+I), pushing electron density towards the nitrogen and, consequently, into the ring. However, the primary influence remains the powerful +R (resonance) effect of the nitrogen lone pair.

Halogens, such as chlorine and fluorine, exhibit a dual electronic effect. They are highly electronegative, withdrawing electron density from the aromatic ring via the inductive effect (-I). libretexts.org This effect deactivates the ring, making it less reactive towards electrophiles compared to unsubstituted benzene. lumenlearning.comunizin.org However, they also possess lone pairs of electrons that can be donated to the ring through resonance (+R effect). fiveable.melibretexts.org

In this compound:

Chlorine (at C-2): The chloro group at the ortho position relative to the amine exerts a deactivating inductive effect. Its position also introduces significant steric hindrance, which can impede electrophilic attack at the adjacent C-3 and, to a lesser extent, the C-6 position. rsc.orgrsc.org

Fluorine (at C-4): The fluoro group is the most electronegative element, so its inductive effect is stronger than that of chlorine. However, its resonance effect is weaker due to less effective orbital overlap between the 2p orbital of fluorine and the p-orbitals of the benzene ring. Being at the para-position to the amine group, it influences the electronic density of the entire ring.

The combined directing effects of the substituents must be considered. The N-butylamino group is the most powerful activating group and will dominate the directing effect. The chloro and fluoro groups are deactivating ortho-, para-directors. The positions open for substitution are C-3, C-5, and C-6. The N-butylamino group strongly directs to its ortho (C-6) and para (C-4, already substituted) positions. The chloro group directs to its ortho (C-3) and para (C-5) positions. The fluoro group directs to its ortho (C-3 and C-5) and para (C-1, already substituted) positions. Therefore, electrophilic attack is most likely to occur at position C-6, which is ortho to the strongly activating amino group and meta to the deactivating chloro group, and at position C-5, which is ortho to the fluoro group and meta to the amino group. The steric bulk of the ortho-chloro group and the N-butyl group may favor substitution at the less hindered C-6 position.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
SubstituentPositionElectronic Effect (Inductive)Electronic Effect (Resonance)Overall Effect on ReactivityDirecting Influence
-NH(CH₂)₃CH₃ C-1+I (Weakly Activating)+R (Strongly Activating)Strongly ActivatingOrtho, Para
-Cl C-2-I (Strongly Deactivating)+R (Weakly Activating)Weakly DeactivatingOrtho, Para
-F C-4-I (Strongly Deactivating)+R (Weakly Activating)Weakly DeactivatingOrtho, Para

The high reactivity of anilines in electrophilic aromatic substitution often leads to challenges in controlling the reaction to achieve monosubstitution. libretexts.org Polysubstitution is a common side reaction. libretexts.org To mitigate this and to achieve better regioselectivity, the powerful activating effect of the amino group can be temporarily moderated. allen.in

A common strategy is the protection of the amino group, for instance, through acetylation to form an amide. The resulting acetamido group is still an ortho-, para-director but is significantly less activating than the amino group. libretexts.org This reduction in reactivity allows for more controlled, selective substitution. Following the electrophilic substitution step, the protecting acetyl group can be removed by hydrolysis to regenerate the amino group. libretexts.org

In acidic media, such as those used for nitration (a mixture of nitric and sulfuric acid), the N-butylamino group can be protonated to form an anilinium ion (-NH₂⁺(CH₂)₃CH₃). This protonated group is strongly deactivating and a meta-director. chemistrysteps.com This can lead to a mixture of products, including the meta-substituted isomer, which is unexpected based on the properties of the free amine. allen.inchemistrysteps.com Therefore, controlling the reaction pH is crucial for achieving the desired regioselectivity. nih.gov

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) on an aromatic ring is generally challenging and requires either strong activation by electron-withdrawing groups or specific reaction conditions. The electron-rich nature of this compound, due to the N-butylamino group, makes it inherently unreactive towards nucleophiles.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage a significant challenge. researchgate.netbaranlab.org However, transition metal complexes can facilitate the activation and functionalization of C–F bonds. mdpi.comnih.gov This process is highly valuable for the synthesis of complex fluorinated molecules. mdpi.com

The mechanism often involves the oxidative addition of the C–F bond to a low-valent transition metal center (e.g., Palladium, Nickel, Rhodium). mdpi.comresearchgate.net This step forms a metal-fluoride and a metal-aryl species. Subsequent reductive elimination with a suitable coupling partner can lead to the formation of a new C-C or C-heteroatom bond at the position of the original fluorine atom.

For this compound, a transition-metal-catalyzed process could selectively target the C-F bond over the C-Cl bond, although the specific conditions and catalyst system would be critical. The efficiency of such reactions can be low, often requiring high catalyst loadings and harsh reaction conditions due to the strength of the C-F bond. mdpi.com

The classical SNAr mechanism involves a two-step addition-elimination process. A nucleophile attacks the aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

This pathway is typically efficient only when the aromatic ring is substituted with strong electron-withdrawing groups (e.g., -NO₂) that can stabilize the negative charge of the Meisenheimer complex. mdpi.com As this compound contains a strong electron-donating group, it is not expected to react readily with nucleophiles under standard SNAr conditions.

However, under forcing conditions with very strong nucleophiles (e.g., organolithium reagents, sodium amide), substitution might occur. chemistrysteps.com In such cases, the relative reactivity of the leaving groups becomes important. In activated aryl halides, the C-F bond is often more susceptible to nucleophilic attack than the C-Cl bond. This is because the highly electronegative fluorine atom strongly polarizes the carbon it is attached to, making it more electrophilic, and also better stabilizes the transition state leading to the Meisenheimer complex. rsc.org

Recent advances have shown that photoredox catalysis can enable the nucleophilic substitution of unactivated fluoroarenes, providing a milder alternative to traditional methods. nih.gov This approach could potentially be applied to functionalize this compound.

Table 2: General Reactivity in Nucleophilic Aromatic Substitution (SNAr)
FeatureDescriptionRelevance to this compound
Ring Activation Requires strong electron-withdrawing groups (e.g., -NO₂) to stabilize the intermediate.The ring is electron-rich due to the -NHR group, making it highly deactivated for SNAr.
Leaving Group The order of reactivity is generally F > Cl > Br > I for activated systems.The C-F bond would be the more reactive site if the reaction could be induced.
Nucleophile Requires a strong nucleophile.Only very strong nucleophiles under harsh conditions might lead to a reaction.
Catalysis Transition metals or photoredox catalysts can activate otherwise unreactive C-F bonds.This is the most plausible route for nucleophilic substitution on this compound.

Reactions Involving the Amino Group

Diazotization is a cornerstone reaction for primary aromatic amines, which are converted into diazonium salts (Ar-N₂⁺) using nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). These salts are highly valuable synthetic intermediates.

However, this compound is a secondary aromatic amine. The reaction of secondary amines with nitrous acid does not typically lead to stable diazonium salts. Instead, they undergo nitrosation to form N-nitrosoamines (also known as nitrosamines).

Reaction Mechanism: The reaction proceeds via the electrophilic attack of the nitrosonium ion (NO⁺), formed from the protonation of nitrous acid, on the nitrogen atom of the secondary amine.

Step 1: Formation of the Nitrosonium Ion: NaNO₂ + HCl → HONO + NaCl HONO + H⁺ ⇌ H₂O-NO⁺ → H₂O + NO⁺

Step 2: Nucleophilic Attack by the Secondary Amine: The lone pair of electrons on the nitrogen of this compound attacks the electrophilic nitrosonium ion.

Step 3: Deprotonation: A base (like water or the chloride ion) removes the proton from the nitrogen atom to yield the stable N-nitrosoamine derivative.

This transformation is significant as N-nitrosoamines are a class of compounds with distinct chemical properties and are often studied for their biological activity. While the parent compound, 2-chloro-4-fluoroaniline (B1295073), readily undergoes diazotization to form a diazonium salt that can be used in subsequent reactions like the Sandmeyer reaction google.com, the N-butyl derivative yields a different class of product, as shown in the table below.

ReactantReagentsTypical Product Class
2-Chloro-4-fluoroaniline (Primary Amine)NaNO₂, HCl (aq)Diazonium Salt
This compound (Secondary Amine)NaNO₂, HCl (aq)N-Nitrosoamine

The nitrogen atom in this compound possesses a lone pair of electrons and a hydrogen atom, making it nucleophilic and capable of further alkylation. This reaction would typically involve treating the amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or a sulfate, usually in the presence of a base to neutralize the acid formed.

The reaction would produce a tertiary amine. For example, reaction with methyl iodide would yield N-butyl-N-methyl-2-chloro-4-fluoroaniline.

General Reaction: Ar-NH(C₄H₉) + R-X → Ar-N(C₄H₉)(R) + HX

However, the reactivity in alkylation can be lower compared to simpler secondary amines. This is due to two main factors:

Steric Hindrance: The existing n-butyl group and the ortho-chloro substituent on the aromatic ring create steric congestion around the nitrogen atom, which can impede the approach of the alkylating agent.

Reduced Nucleophilicity: The electron-withdrawing effects of the chlorine and fluorine atoms decrease the electron density on the aromatic ring and, to a lesser extent, on the nitrogen atom, making it a weaker nucleophile.

The formation of a Schiff base (or an imine) is a characteristic reaction between a primary amine and a carbonyl compound (aldehyde or ketone). The process involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N).

Crucially, This compound is a secondary amine and therefore cannot form a stable Schiff base . The formation of the C=N double bond requires the elimination of a second proton from the nitrogen atom, which is absent in a tertiary amine intermediate that would be formed.

Instead of Schiff base formation, secondary amines can react with aldehydes and ketones that have an α-hydrogen to form enamines, which contain a C=C-N functional group. However, this reaction is more typical for aliphatic secondary amines. For aromatic secondary amines like this compound, the reaction with carbonyl compounds is often slow and may not proceed cleanly. The nucleophilicity of the amine is a key factor, which, as noted, is reduced by the electronic effects of the halogen substituents.

Amine TypeCarbonyl ReactantProduct
Primary Amine (e.g., 2-chloro-4-fluoroaniline)Aldehyde/KetoneSchiff Base (Imine)
Secondary Amine (e.g., this compound)Aldehyde/KetoneNo Stable Schiff Base ; Enamine formation is possible but often unfavorable.

Intramolecular and Intermolecular Interactions Affecting Reactivity

The physical conformation and chemical reactivity of this compound are significantly influenced by non-covalent interactions, both within the molecule and between molecules.

Hydrogen bonding plays a critical role in the behavior of this compound.

Intermolecular Hydrogen Bonding: The secondary amine group (-NH-) is a hydrogen bond donor, while the nitrogen lone pair, the fluorine atom, and to a lesser extent, the chlorine atom can act as hydrogen bond acceptors. In the bulk liquid or solid state, intermolecular N-H···N or N-H···F hydrogen bonds can form, influencing properties like boiling point and solubility. These interactions can also affect reactivity by organizing molecules in a way that may favor or hinder reaction pathways.

Intramolecular Hydrogen Bonding: A potential intramolecular hydrogen bond could form between the amine hydrogen and the ortho-chlorine atom (N-H···Cl). While chlorine is a weak hydrogen bond acceptor, the proximity afforded by the ortho position can make this interaction possible. Such a bond would create a pseudo-six-membered ring, restricting the rotation of the N-butylamino group and holding it in a more planar conformation with the benzene ring. This conformational rigidity can impact the accessibility of the nitrogen's lone pair for reactions.

The distribution of electron density in the aromatic ring is a result of the interplay between the electronic effects of all substituents.

Amino Group (-NH(C₄H₉)): The nitrogen atom has a lone pair of electrons that can be delocalized into the aromatic π-system. This is a strong resonance-donating effect (+R), which tends to increase electron density at the ortho and para positions relative to the amino group. The butyl group provides a weak inductive electron-donating effect (+I), slightly enhancing this.

Halogen Substituents (-Cl, -F): Both chlorine and fluorine are highly electronegative and exert a strong inductive electron-withdrawing effect (-I), which deactivates the ring towards electrophilic attack. However, they also possess lone pairs that can participate in resonance donation (+R), although this effect is weaker than their inductive pull (especially for chlorine). Fluorine's +R effect is slightly stronger than chlorine's due to better orbital overlap with carbon.

The net result of these competing effects is a complex electron density map. The amino group is a powerful activating group and is ortho-, para-directing. The halogens are deactivating but also ortho-, para-directing. For this compound, the positions on the ring have varied reactivity:

The position para to the amino group is occupied by fluorine.

The positions ortho to the amino group are occupied by chlorine and a hydrogen atom.

Theoretical and Computational Investigations of N Butyl 2 Chloro 4 Fluoroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. For a molecule like N-butyl-2-chloro-4-fluoroaniline, these calculations can predict its geometry, orbital energies, and vibrational modes, offering insights that complement experimental data.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a substituted aniline (B41778) like this compound, a common approach would involve the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a basis set such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost.

The geometry optimization would yield key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, in a study of the related compound 4-chloro-2-fluoroaniline, DFT calculations were used to determine these parameters. It is expected that for this compound, the C-N bond length and the pyramidalization at the nitrogen atom would be of particular interest, as these features are influenced by the electronic interplay between the butyl group and the substituted aromatic ring.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Aniline (Data from an analogous compound)

ParameterBond Length (Å) / Bond Angle (°)
C-Cl1.745
C-F1.361
C-N1.402
C-N-H112.5
C-C-N121.8

Note: The data in this table is illustrative and based on calculations for a similar halogenated aniline. It is not the calculated data for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability.

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, reflecting the electron-donating nature of the amino group. The LUMO, conversely, would likely be distributed over the aromatic ring, influenced by the electron-withdrawing chloro and fluoro substituents. The energy gap would provide insight into the molecule's reactivity; a smaller gap suggests higher reactivity. In a theoretical study of 4-chloro-2-fluoroaniline, the HOMO-LUMO gap was calculated to be approximately 4.8 eV. researchgate.net This value provides an estimate of the electronic stability of the aromatic system.

Table 2: Frontier Molecular Orbital Energies for a Substituted Aniline (Data from an analogous compound)

ParameterEnergy (eV)
HOMO-5.9
LUMO-1.1
HOMO-LUMO Gap4.8

Note: The data in this table is illustrative and based on calculations for a similar halogenated aniline. It is not the calculated data for this compound.

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. Theoretical vibrational frequency analysis using DFT can predict these spectra with a high degree of accuracy. The calculations yield the frequencies of the normal modes of vibration and their corresponding intensities.

A Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific types of molecular motion, such as stretching, bending, or torsion of particular bonds or functional groups. For this compound, this analysis would help in assigning the characteristic vibrations of the N-H bond, the C-N bond, the aromatic C-H bonds, and the C-Cl and C-F bonds. For example, in a study on 2-bromo-6-chloro-4-fluoroaniline, DFT calculations were used to assign the vibrational modes observed in the experimental FTIR and FT-Raman spectra. researchgate.net

Table 3: Selected Calculated Vibrational Frequencies and PED Assignments for a Substituted Aniline (Data from an analogous compound)

Wavenumber (cm⁻¹)PED Assignment
3450N-H stretching
1620Aromatic C=C stretching
1305C-N stretching
1150C-F stretching
780C-Cl stretching

Note: The data in this table is illustrative and based on calculations for a similar halogenated aniline. It is not the calculated data for this compound.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a broader range of computational techniques that are used to study the behavior of molecules, from their preferred shapes to their interactions with electromagnetic fields.

Conformational Analysis and Energy Minimization

The presence of the flexible n-butyl group in this compound means that the molecule can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. By systematically rotating the rotatable bonds (primarily the C-N bond and the C-C bonds within the butyl chain), a potential energy surface can be generated.

Energy minimization calculations are then performed for each identified conformer to find the most stable structures. This would reveal the preferred orientation of the butyl group relative to the substituted aniline ring. The results of such an analysis are crucial for understanding how the molecule might interact with other molecules or biological targets.

Prediction of Spectroscopic Properties through GIAO-DFT Calculated Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. The chemical shifts of atomic nuclei in an NMR spectrum are highly sensitive to their local electronic environment. The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for predicting the NMR chemical shifts of a molecule.

For this compound, GIAO-DFT calculations would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. By comparing the calculated chemical shifts with experimentally obtained NMR spectra, a definitive assignment of the spectral peaks can be made, confirming the molecular structure. In a study of 4-chloro-2-fluoroaniline, the GIAO method was successfully used to calculate the ¹H and ¹³C NMR chemical shifts, showing good agreement with experimental data. researchgate.net

Table 4: Representative Calculated ¹³C NMR Chemical Shifts for a Substituted Aniline (Data from an analogous compound)

Carbon AtomCalculated Chemical Shift (ppm)
C-N145.2
C-Cl120.5
C-F158.9
Aromatic C-H115-125

Note: The data in this table is illustrative and based on calculations for a similar halogenated aniline. It is not the calculated data for this compound.

Nonlinear Optical (NLO) Activity Prediction and Analysis

Detailed research findings and data tables regarding the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) of this compound are not available in the public domain. Computational studies employing methods such as Density Functional Theory (DFT) to predict these properties for this specific molecule have not been identified.

Research Applications and Emerging Areas for N Butyl 2 Chloro 4 Fluoroaniline Derivatives

Precursors in Organic Synthesis

The structural features of N-butyl-2-chloro-4-fluoroaniline make it an ideal starting material for the construction of more complex molecules, particularly heterocyclic systems and polysubstituted aromatic compounds.

The N-butylamino group and the adjacent aromatic ring of this compound are key components for the synthesis of various fused heterocyclic systems. The secondary amine can act as a nucleophile or be transformed into other functional groups to facilitate cyclization reactions. General synthetic strategies for important heterocycles using aniline (B41778) derivatives are applicable and suggest potential pathways for derivatives of this compound.

For instance, substituted anilines are crucial in the synthesis of quinazolines . A four-component reaction of anilines, aromatic aldehydes, and ammonium (B1175870) iodide can yield substituted quinazolines under metal-free conditions. rsc.org Another approach involves the reaction of N-substituted o-bromobenzamides with formamide, catalyzed by copper iodide, to produce 3-substituted quinazolinones. organic-chemistry.org Furthermore, the synthesis of 2,3-disubstituted-4(3H)-quinazolinones can be achieved by reacting anthranilic acid with an acyl chloride, followed by cyclization and reaction with a primary amine like aniline. nih.gov

Benzimidazoles , another important class of heterocycles, are often synthesized from ortho-substituted anilines. organic-chemistry.org One-pot methods include the reductive cyclocondensation of 2-nitroanilines with aromatic aldehydes. pcbiochemres.com The synthesis of aniline-substituted benzimidazoles can be achieved by reacting 2-chloromethyl benzimidazole (B57391) with substituted anilines. researchgate.net

Furthermore, this compound derivatives could be valuable in synthesizing substituted quinolines . For example, 4-aminoquinoline (B48711) derivatives have been synthesized by reacting 4-chloro-7-substituted-quinolines with amines like butylamine. nih.gov A general method for synthesizing 4-quinolones involves the intermolecular nucleophilic addition of amines to (Z)-β-chlorovinyl ketones followed by an intramolecular SNAr reaction. nih.gov

The following table summarizes potential heterocyclic systems that could be synthesized from this compound based on established methods for related anilines.

Heterocyclic SystemGeneral Synthetic ApproachPotential Reactants with this compound Derivative
QuinazolinesFour-component reaction with an aldehyde and nitrogen source.Aromatic aldehydes, Ammonium iodide
QuinazolinonesReaction of an anthranilic acid derivative with an amine.A pre-functionalized this compound
BenzimidazolesCondensation of an o-phenylenediamine (B120857) derivative with an aldehyde or carboxylic acid.An appropriately substituted this compound
QuinolinesCyclization reactions involving an aniline and a three-carbon unit.β-ketoesters, α,β-unsaturated ketones

The reactivity of the amino group and the potential for electrophilic aromatic substitution on the benzene (B151609) ring allow this compound to serve as a key intermediate for synthesizing aromatic compounds with a variety of substituents.

One significant application is in the synthesis of triarylamines . These compounds are often prepared through palladium- or copper-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination. nih.govfigshare.com A sequential N-arylation of anilines using diaryliodonium reagents under copper catalysis represents an atom-economical approach to unsymmetrical triarylamines. manchester.ac.uk Derivatives of this compound could be arylated to produce complex triarylamines with specific electronic and steric properties, which are valuable in materials science.

The following table outlines a potential synthetic route to a triarylamine starting from this compound.

Reaction TypeReactantsCatalyst/ReagentsProduct Type
Buchwald-Hartwig AminationThis compound, Aryl halidePalladium catalyst, BaseDi- or Triarylamine
Ullmann CondensationThis compound, Aryl halideCopper catalyst, BaseDi- or Triarylamine
Domino N-arylationThis compound, Diaryliodonium saltCopper catalystTriarylamine

Contributions to Materials Science

The unique combination of a secondary amine, a halogenated aromatic ring, and an alkyl chain makes this compound a promising building block for advanced materials with tailored properties.

This compound can be readily converted into Schiff base ligands through condensation with various aldehydes. These Schiff bases, possessing an imine (-C=N-) linkage, are excellent chelating agents for a wide range of metal ions. youtube.comresearchgate.netresearchgate.net The resulting organometallic complexes can exhibit interesting catalytic, optical, and magnetic properties.

The general synthesis of a Schiff base from this compound and its subsequent complexation with a metal salt is depicted below:

Step 1: Schiff Base Formation this compound + R-CHO (aldehyde) → N-(R-benzylidene)-N-butyl-2-chloro-4-fluoroaniline (Schiff base) + H₂O

Step 2: Metal Complexation Schiff base + Metal salt (e.g., CuCl₂, Ni(OAc)₂, etc.) → [M(Schiff base)n]Cl₂ (Metal complex)

The electronic properties of the resulting metal complexes can be fine-tuned by varying the substituent 'R' on the aldehyde and the choice of the metal ion. These complexes have potential applications in catalysis and as precursors for novel materials.

Aniline and its derivatives are well-known monomers for the synthesis of polyanilines , a class of conducting polymers. nii.ac.jprsc.org The polymerization is typically achieved through chemical or electrochemical oxidation. The presence of substituents on the aniline ring, such as the butyl, chloro, and fluoro groups in this compound, can significantly influence the properties of the resulting polymer.

Substituents can affect the polymer's solubility, conductivity, and processability. ysu.amqscience.com For instance, alkyl groups can enhance solubility in common organic solvents, which is a major advantage for the practical application of polyanilines. google.com The electron-withdrawing chloro and fluoro groups will also modify the electronic properties of the polymer backbone. The polymerization of this compound or its derivatives could lead to new soluble and functional conducting polymers with potential uses in sensors, antistatic coatings, and electronic devices. mdpi.comrsc.orgacs.org

The following table summarizes the potential effects of the substituents of this compound on the properties of the corresponding polyaniline.

SubstituentPotential Effect on Polymer Properties
n-Butyl groupIncreased solubility in organic solvents, improved processability.
Chloro groupModification of electronic properties, potential for further functionalization.
Fluoro groupEnhanced thermal stability, altered electronic properties.

The rigid aromatic core of this compound makes it a candidate for incorporation into liquid crystalline structures. Schiff bases derived from anilines, such as N-(benzylidene)aniline derivatives, are known to exhibit liquid crystalline phases. tandfonline.comnih.govarxiv.org By reacting this compound with various benzaldehydes containing long alkyl or alkoxy chains, new liquid crystal materials with specific phase transition temperatures and mesophase behaviors could be synthesized. tandfonline.comcolorado.edu

In the field of Organic Light-Emitting Diodes (OLEDs), triarylamine derivatives are widely used as hole-transporting materials (HTMs) due to their excellent charge-carrying capabilities and high thermal stability. tandfonline.comtandfonline.comdgist.ac.kracs.org As discussed in section 6.1.2, this compound can serve as a precursor for the synthesis of complex triarylamines. researchgate.net The incorporation of the chloro and fluoro substituents can modulate the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the resulting triarylamine, which is crucial for efficient charge injection and transport in OLED devices. The butyl group can enhance the solubility and film-forming properties of these materials.

The general structure of a triarylamine-based hole-transporting material derived from this compound is shown below, where Ar represents other aromatic groups that would be introduced through N-arylation reactions.

Role in Medicinal Chemistry Research (Mechanism-Oriented Studies)

Derivatives of this compound are emerging as a significant platform in medicinal chemistry for the development of novel therapeutic agents. The specific arrangement of substituents on the aniline ring provides a unique electronic and steric profile, making it a valuable starting point for targeted drug design.

Scaffold for Rational Design of Bioactive Compounds

The this compound core structure serves as a versatile scaffold in the rational design of new bioactive molecules. The term "scaffold" refers to the core chemical structure upon which various functional groups can be systematically added or modified to create a library of compounds with diverse biological activities. The electron-withdrawing properties of the chlorine and fluorine atoms on the aromatic ring of 2-chloro-4-fluoroaniline (B1295073) enhance its reactivity and ability to participate in various chemical reactions, making it an ideal starting material for creating more complex molecules. The addition of the N-butyl group further modulates the lipophilicity and steric bulk of the molecule, which can significantly influence its interaction with biological targets.

Rational drug design is an inventive process of creating new medications based on a thorough understanding of the biological target. nih.gov By utilizing the this compound scaffold, medicinal chemists can systematically explore the structure-activity relationships (SAR) of newly synthesized derivatives. For instance, modifications can be made to the butyl chain or additional substituents can be introduced to the aromatic ring to optimize binding affinity, selectivity, and pharmacokinetic properties. This approach has been successfully applied in the development of various classes of drugs, including kinase inhibitors and antimicrobial agents. The inherent reactivity and well-defined structure of this compound derivatives make them prime candidates for this targeted approach to drug discovery. nih.gov

In Silico Molecular Docking Studies with Protein Targets (e.g., B-raf protein)

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in modern drug discovery for screening virtual libraries of compounds against a specific protein target, thereby saving time and resources. In the context of this compound derivatives, molecular docking studies can provide valuable insights into their potential as inhibitors of key proteins implicated in diseases such as cancer.

A pertinent example is the targeting of the B-raf protein, a serine/threonine-protein kinase that plays a crucial role in regulating the MAP kinase/ERKs signaling pathway. Mutations in the BRAF gene are found in a high percentage of melanomas. nih.gov The development of B-raf inhibitors is, therefore, a major focus in melanoma research. nih.gov While specific docking studies on this compound are not widely published, studies on structurally similar molecules provide a strong rationale for their potential. For instance, a fluoro derivative of embelin (B1684587), synthesized through the condensation of embelin with 3-chloro-4-trifluoromethoxy aniline, has been investigated as a potent B-RAF inhibitor. nih.gov

Molecular docking simulations of aniline derivatives with B-raf would typically involve placing the ligand into the ATP-binding site of the protein. The software then calculates the binding energy and identifies key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. These computational predictions help in prioritizing which derivatives to synthesize and test in the laboratory, accelerating the discovery of new and effective B-raf inhibitors. nih.govnih.gov

Compound Class Protein Target Key Findings from In Silico Studies Reference
Fluoro-aniline DerivativesB-rafPotential for strong binding affinity and inhibition of kinase activity. nih.gov
Pyrazole-aniline DerivativesCDK2Identification of binding models and prediction of inhibitory activity. nih.gov
Thiophenamide DerivativesTRPV1Guided rational drug design to improve ligand-binding properties. nih.gov

In Vitro Investigations of Activity in Cell Lines (e.g., Melanoma A375 cells)

Following promising in silico results, the next critical step is to evaluate the biological activity of the synthesized this compound derivatives in vitro. This is typically done using cultured human cancer cell lines. The A375 cell line, derived from a human malignant melanoma, is a particularly relevant model for these studies, especially when investigating potential B-raf inhibitors, as it harbors the BRAF V600E mutation. cytion.com

The primary goal of these in vitro assays is to determine the cytotoxic or antiproliferative effects of the compounds. The MTT assay is a common colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability. A decrease in cell viability upon treatment with a compound suggests that it has cytotoxic effects. For example, a study on a fluoro derivative of embelin demonstrated its superior anti-cancer activity in melanoma cell lines compared to the parent compound, as evidenced by the MTT assay. nih.gov

Beyond general cytotoxicity, more specific assays can be employed to elucidate the mechanism of action. These can include western blotting to measure the expression levels of target proteins like B-raf, and caspase assays to determine if the compounds induce apoptosis (programmed cell death). nih.gov The table below summarizes the types of in vitro assays that would be relevant for testing this compound derivatives against the A375 melanoma cell line.

Assay Type Purpose Example Application Reference
MTT AssayTo measure cell viability and proliferation.Assessing the cytotoxic effects of novel compounds on A375 cells. nih.gov
Western BlottingTo quantify the expression levels of specific proteins.Determining if a compound reduces the expression of the B-raf protein. nih.gov
Caspase AssayTo detect the activation of caspases, which are key mediators of apoptosis.Investigating whether a compound induces programmed cell death. nih.gov
Clonogenic AssayTo assess the ability of a single cell to grow into a colony.Determining the long-term effects of a compound on cell survival. nih.gov
Transwell Migration AssayTo evaluate the ability of cells to migrate.Investigating the potential of a compound to inhibit metastasis. nih.gov

Exploration as pH Indicators via ¹⁹F NMR

The fluorine atom in this compound derivatives provides a unique spectroscopic handle that can be exploited for applications beyond drug-target interactions. Specifically, the chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment. This property makes fluorinated anilines, including derivatives of this compound, promising candidates for development as pH indicators for use in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov

The principle behind this application lies in the protonation and deprotonation of the aniline nitrogen atom. As the pH of the surrounding medium changes, the equilibrium between the protonated (conjugate acid) and unprotonated (base) forms of the aniline shifts. This change in the protonation state alters the electron density around the fluorine atom, leading to a measurable change in its ¹⁹F NMR chemical shift.

Studies on various fluorine-substituted aniline derivatives have shown that they can function as effective ¹⁹F NMR pH indicators. nih.gov These compounds exhibit a single ¹⁹F resonance line with sensitivities that can range from 2 to 7 ppm per pH unit near the pKa of the aniline. The total shift between the conjugate acid and base forms can be as large as 5 to 15 ppm. For instance, N,N-(methyl-2-carboxyisopropyl)-4-fluoroaniline has a pKa of 6.8 and a sensitivity of 5 ppm/pH unit, making it suitable for measuring pH in biological systems. nih.gov The N-butyl group in this compound would be expected to influence the pKa and solubility of the molecule, allowing for the fine-tuning of its properties as a pH indicator.

Compound pKa Sensitivity (ppm/pH unit) Total Shift (ppm) Reference
Fluorine-substituted anilines (general)1-72-75-15 nih.gov
N,N-(methyl-2-carboxyisopropyl)-4-fluoroaniline6.85Not specified nih.gov

Agricultural Chemistry Applications (Intermediates for Herbicides)

The utility of this compound and its parent compound, 2-chloro-4-fluoroaniline, extends into the realm of agricultural chemistry. 2-Chloro-4-fluoroaniline is recognized as an important intermediate in the synthesis of various agrochemicals, particularly herbicides. guidechem.com Herbicides are substances used to control unwanted plants, and the development of new and more effective herbicides is a continuous effort in the agricultural industry.

The chemical structure of 2-chloro-4-fluoroaniline provides a foundation for building more complex molecules with herbicidal activity. For example, it is a key intermediate in the synthesis of 2-chloro-4-fluorobenzoic acid, which in turn is a precursor for certain herbicides. google.com The introduction of the N-butyl group in this compound can modulate the biological activity and physical properties of the resulting agrochemical. Changes in lipophilicity, for instance, can affect the uptake of the herbicide by the target plant and its persistence in the environment.

The process of discovering new herbicides often involves synthesizing a series of related compounds and screening them for their ability to inhibit plant growth. The this compound scaffold offers a platform for creating such a series of derivatives for herbicidal testing.

Exploration of Hydrogen Bonding in Supramolecular Structures

Supramolecular chemistry focuses on the study of chemical systems made up of a discrete number of assembled molecular subunits or components. The forces that govern the formation of these assemblies are non-covalent, with hydrogen bonding being one of the most important and widely studied. researchgate.net The structure of this compound, with its N-H group and electronegative fluorine and chlorine atoms, provides sites for both hydrogen bond donation and acceptance. This makes its derivatives interesting candidates for the construction of novel supramolecular structures.

Hydrogen bonds are directional interactions, which allows for a high degree of control in the design of self-assembling systems. In the solid state, these interactions can dictate the crystal packing of molecules, leading to the formation of well-defined one-, two-, or three-dimensional networks. The study of the crystal structure of N-[(2-chloro-3-quinolyl)methyl]-4-fluoroaniline, a related compound, reveals that molecules are linked into chains by N-H···N hydrogen bonds. nih.gov It is conceivable that derivatives of this compound could form similar or even more complex hydrogen-bonded networks.


Future Directions and Advanced Research Perspectives

Development of Sustainable and Green Synthesis Routes

The chemical industry's increasing focus on environmental stewardship necessitates the development of greener synthesis pathways for important intermediates like N-butyl-2-chloro-4-fluoroaniline. Traditional synthesis methods for anilines and their derivatives often rely on harsh reagents, stoichiometric amounts of catalysts, and volatile organic solvents, which contribute to significant environmental concerns, including the generation of hazardous waste. snu.ac.kr

Future research will prioritize the adoption of green chemistry principles to mitigate this environmental impact. Key areas of development include:

Catalytic Hydrogenation: Replacing classical reduction methods (e.g., metal-acid reductions) with catalytic hydrogenation for the conversion of the corresponding nitroaromatic precursor is a primary goal. Catalysts based on palladium, platinum, or nickel supported on materials like alumina (B75360) or carbon offer high efficiency and selectivity, often under milder conditions. acs.orggoogle.comgoogle.com The use of such catalysts can significantly reduce waste compared to stoichiometric reductants. snu.ac.kr

Aqueous Phase Synthesis: Performing reactions in water instead of organic solvents is a cornerstone of green chemistry. Microwave-assisted synthesis in aqueous media has been shown to be an efficient method for the N-alkylation of aniline (B41778) derivatives, offering rapid reaction times and simplified product isolation. acs.org

Alternative Energy Sources: The use of microwave or ultrasound irradiation can accelerate reaction rates, often leading to higher yields and cleaner reaction profiles with reduced byproduct formation. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. This includes exploring novel coupling reactions, such as those catalyzed by copper, which can form C-N bonds with high efficiency. organic-chemistry.org

A comparative table of traditional versus potential green synthesis approaches highlights the advantages of these modern methods.

FeatureTraditional Synthesis (e.g., Reductive Amination)Green Synthesis (e.g., Catalytic Hydrogenation/Aqueous Alkylation)
Solvent Often volatile organic solvents (VOCs)Water, supercritical fluids, or solvent-free conditions snu.ac.kr
Catalyst Stoichiometric reagents (e.g., metal hydrides)Catalytic amounts of reusable metals (e.g., Pd, Pt, Ni) acs.org
Energy Conventional heating, often for extended periodsMicrowave irradiation, ultrasound for faster reactions acs.org
Waste Significant generation of inorganic salts and byproductsMinimal waste, with potential for catalyst recycling
Selectivity May require protecting groups, leading to extra stepsHigh selectivity, reducing the need for purification snu.ac.kr

By focusing on these areas, researchers can develop manufacturing processes for this compound that are not only economically viable but also environmentally benign.

High-Throughput Screening and Combinatorial Chemistry for Derivative Synthesis

To unlock the full potential of the this compound scaffold, modern drug discovery and materials science techniques like high-throughput screening (HTS) and combinatorial chemistry are indispensable. These strategies allow for the rapid synthesis and evaluation of large libraries of related compounds, accelerating the discovery of new molecules with desired properties. ingentaconnect.com

Combinatorial synthesis can be employed to systematically modify the this compound structure. For example, a library of derivatives could be generated by reacting the parent aniline with a diverse set of reagents to introduce various functional groups. elsevierpure.comnih.gov This could involve:

Acylation: Reaction with a library of carboxylic acids or acyl chlorides to produce a range of amides.

Sulfonylation: Reaction with various sulfonyl chlorides to yield sulfonamides.

Further Alkylation: Introduction of different or more complex alkyl groups on the nitrogen atom.

Once synthesized, these libraries can be subjected to HTS to evaluate their biological activity against various targets (e.g., enzymes, receptors) or to assess their physical properties for materials science applications. This approach has been successfully used for other aniline derivatives to identify potent receptor antagonists. elsevierpure.comnih.gov The integration of robotics and automated synthesis platforms can further enhance the efficiency of this process, enabling the creation and testing of thousands of compounds in a short period. ingentaconnect.com

StrategyDescriptionApplication to this compound
Parallel Synthesis Synthesizing multiple compounds simultaneously in separate reaction vessels. nih.govCreating a focused library of amide or sulfonamide derivatives for initial screening.
Solid-Phase Synthesis Attaching the aniline core to a solid support, allowing for easy purification after each reaction step.Facilitates multi-step synthesis of more complex derivatives by simplifying workup.
High-Throughput Screening (HTS) Automated testing of large numbers of compounds for a specific biological or chemical property. ingentaconnect.comRapidly identifying "hit" compounds from the synthesized library for further optimization.

Advanced Computational Studies for Structure-Activity Relationships

Computational chemistry provides powerful tools for understanding and predicting the properties of molecules, thereby guiding synthetic efforts and minimizing trial-and-error in the laboratory. For this compound and its potential derivatives, advanced computational studies, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are of paramount importance.

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. cust.edu.twfrontiersin.org For instance, by analyzing a set of this compound derivatives, a QSAR model could predict the antimicrobial or antifungal activity based on various molecular descriptors. cust.edu.tw Key descriptors often include:

Electronic Properties: Hammett constants (σ), atomic charges, and dipole moments, which are influenced by the electron-withdrawing chlorine and fluorine atoms. nih.govafit.edu

Steric Properties: Molecular volume, surface area, and shape indices.

Hydrophobicity: The octanol-water partition coefficient (log P), which is critical for predicting how a molecule will behave in a biological system. nih.gov

Advanced methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D-QSAR models that can provide detailed insights into how steric and electrostatic fields of a molecule influence its activity. frontiersin.org These models can produce contour maps that visualize regions where modifications to the this compound scaffold would likely increase or decrease activity, providing a roadmap for designing more potent analogues.

Computational MethodPrincipleRelevance for this compound
Ab initio Calculations Solves the Schrödinger equation to determine molecular properties from first principles.Predicts fundamental properties like bond lengths, angles, and charge distribution. afit.edu
QSAR Correlates physicochemical descriptors with biological activity or properties. cust.edu.twnih.govGuides the design of derivatives with enhanced biological activity or desired physical properties.
CoMFA/CoMSIA 3D-QSAR methods that relate molecular fields (steric, electrostatic) to activity. frontiersin.orgProvides a visual 3D map for targeted structural modifications to improve potency.
Molecular Docking Predicts the preferred orientation of a molecule when bound to a receptor or enzyme.Elucidates the binding mode of active derivatives to their biological target.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical synthesis, offering enhanced safety, efficiency, and scalability. The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry systems.

Flow chemistry involves pumping reagents through a network of tubes and reactors, where mixing and reaction occur continuously. This approach offers several advantages:

Enhanced Safety: By using small reactor volumes, the risks associated with handling hazardous reagents or exothermic reactions are minimized.

Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, often leading to higher yields and selectivities.

Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel.

The integration of flow chemistry with automated systems allows for the rapid optimization of reaction conditions. An automated platform can systematically vary parameters like temperature, flow rate, and reagent stoichiometry to quickly identify the optimal conditions for synthesizing this compound. Furthermore, coupling flow reactors directly to in-line analytical techniques (e.g., HPLC, GC-MS) enables real-time monitoring and quality control. nih.gov This automated approach can significantly reduce development time and improve the robustness of the manufacturing process. nih.gov

Exploration of this compound in Catalysis and Novel Reaction Systems

Potential research directions include:

Ligand Development: The aniline nitrogen can be incorporated into more complex molecular frameworks to create novel ligands for transition metal catalysis. The electronic and steric properties imparted by the chloro, fluoro, and butyl groups could tune the performance of a metal center, potentially leading to catalysts with unique reactivity or selectivity in reactions like cross-coupling or hydrogenation. google.com

Organocatalysis: Aniline derivatives can themselves act as organocatalysts for various transformations. The specific substitution pattern of this compound could be exploited in developing new catalysts for reactions such as aldol (B89426) or Michael additions.

Substrate in Novel Reactions: The compound can serve as a benchmark substrate for testing new catalytic methodologies for C-N bond formation, N-alkylation, or C-H functionalization. capes.gov.brnih.gov Its defined structure allows for a clear assessment of a new catalyst's efficiency and selectivity. For example, developing catalytic systems for the selective 1,6-conjugate addition to generate complex aniline derivatives is an active area of research. nih.gov

The exploration of this compound in novel reaction systems, such as those involving photoredox catalysis or electrosynthesis, could also unveil new synthetic pathways and applications previously inaccessible through traditional thermal methods.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.